molecular formula C10H14N2O3 B1628264 N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide CAS No. 926248-15-9

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide

Cat. No.: B1628264
CAS No.: 926248-15-9
M. Wt: 210.23 g/mol
InChI Key: ZWCQORYQXBBTBR-UHFFFAOYSA-N
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Description

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide is an organic compound with the chemical formula C10H14N2O3. It is a white solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific oxidases or reductases, leading to changes in cellular metabolism and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-methoxyphenyl)acetamide
  • N-(2-amino-4,5-dimethoxyphenyl)acetamide
  • N-(2-amino-4-methoxyphenyl)-2-bromopropan-1-one

Uniqueness

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQORYQXBBTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588352
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926248-15-9
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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